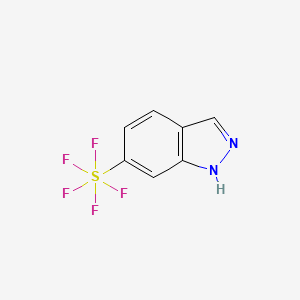

6-(Pentafluorosulfanyl)-1H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(Pentafluorosulfanyl)-1H-indazole is a chemical compound that features a pentafluorosulfanyl group attached to an indazole ring. The pentafluorosulfanyl group is known for its unique properties, including high chemical stability, strong electron-withdrawing effects, and significant lipophilicity. These characteristics make this compound an interesting compound for various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method includes the use of sulfur hexafluoride (SF6) as a pentafluorosulfanylation agent, activated by photoredox catalysis . This method allows for the formation of the pentafluorosulfanyl group under mild conditions, making it a practical approach for synthesizing this compound.

Industrial Production Methods

Industrial production of 6-(Pentafluorosulfanyl)-1H-indazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as flash column chromatography, can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Pentafluorosulfanyl)-1H-indazole undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The pentafluorosulfanyl group is a strong electron-withdrawing group, leading to electrophilic aromatic substitution reactions at the meta position.

Reductive Amination: This reaction involves the reduction of iminium ion salts, which can be catalyzed by various reducing agents.

Amide Coupling: The compound can participate in amide coupling reactions, forming amide bonds with other molecules.

Common Reagents and Conditions

Common reagents used in these reactions include sulfur hexafluoride, photoredox catalysts, reducing agents, and coupling reagents. Reaction conditions may vary depending on the specific transformation, but typically involve mild temperatures and controlled environments to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of indazole derivatives, including 6-(Pentafluorosulfanyl)-1H-indazole. The following table summarizes key findings related to its anticancer activity:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT116 (Colorectal) | TBD | Inhibits cell proliferation via apoptosis and cell cycle arrest |

| 6o | K562 (Leukemia) | 5.15 | Affects apoptosis and cell cycle regulation |

| 9f | HCT116 (Colorectal) | 14.3 | Exhibits cytotoxicity without affecting normal cells |

Case Study: Compound 9f

In a study by Paul et al., compound N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) demonstrated significant anti-proliferative activity against HCT116 cells with an IC50 value of 14.3 µM, while showing non-cytotoxicity in normal lung fibroblast cells (MRC5) with IC50 >100 µM . This suggests that modifications to the indazole structure can lead to selective targeting of cancer cells.

Kinase Inhibition

The pentafluorosulfanyl group in this compound may also enhance its activity as a kinase inhibitor. Indazoles are known to inhibit various kinases involved in cancer progression:

- Fibroblast Growth Factor Receptor (FGFR) : Several studies indicate that indazole derivatives can act as potent FGFR inhibitors, which are crucial in cancer therapy due to their role in tumor angiogenesis and growth .

- Polo-like Kinase (PLK) : Research has shown that specific indazole derivatives can inhibit PLK4, a target for cancer treatment, demonstrating the therapeutic potential of these compounds .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological properties. Modifications to the indazole scaffold can significantly influence its biological activity:

- The introduction of electron-withdrawing groups like pentafluorosulfanyl enhances lipophilicity and receptor binding affinity.

- Substituents at specific positions on the indazole ring can modulate selectivity towards different kinases or cellular pathways.

Future Directions and Research Opportunities

The promising results from preliminary studies suggest several avenues for future research:

- Clinical Trials : Further exploration in clinical settings is necessary to evaluate the safety and efficacy of this compound as an anticancer agent.

- Combination Therapies : Investigating the effects of this compound in combination with existing chemotherapy agents could provide insights into synergistic effects.

- Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its anticancer activity will help elucidate how it interacts with cellular pathways.

Wirkmechanismus

The mechanism of action of 6-(Pentafluorosulfanyl)-1H-indazole involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound disrupts bacterial cell membranes, leading to cell death . Its strong electron-withdrawing effects and high lipophilicity contribute to its ability to penetrate cell membranes and exert its biological effects.

Vergleich Mit ähnlichen Verbindungen

6-(Pentafluorosulfanyl)-1H-indazole can be compared with other similar compounds, such as:

Trifluoromethyl-Substituted Indazoles: These compounds have similar electron-withdrawing effects but differ in their steric and electronic properties.

Pentafluorosulfanyl-Substituted Benzenes: These compounds share the pentafluorosulfanyl group but have different aromatic backbones, leading to variations in their chemical behavior and applications.

The uniqueness of this compound lies in its combination of the indazole scaffold with the pentafluorosulfanyl group, providing a distinct set of properties that can be leveraged for various scientific and industrial purposes.

Eigenschaften

IUPAC Name |

pentafluoro(1H-indazol-6-yl)-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F5N2S/c8-15(9,10,11,12)6-2-1-5-4-13-14-7(5)3-6/h1-4H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQNQDKTQXRYQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(F)(F)(F)(F)F)NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F5N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.